N-butyl-1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-butyl-1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by three key substituents:
- N-phenyl group: Introduces aromatic bulk, which may influence receptor binding.
- 1-(4-methylphenyl) moiety: Modulates steric and electronic properties of the core structure.
Properties
Molecular Formula |
C22H23N5 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-butyl-1-(4-methylphenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H23N5/c1-3-4-14-26(18-8-6-5-7-9-18)21-20-15-25-27(22(20)24-16-23-21)19-12-10-17(2)11-13-19/h5-13,15-16H,3-4,14H2,1-2H3 |
InChI Key |
NZFWNNQFBBOTIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Comparisons
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives share a common heterocyclic core but differ in substituents, which critically define their physicochemical and biological properties.
Table 1: Structural Features of Selected Analogs
Kinase Inhibition
- OSI-027 (R39): Dual mTORC1/mTORC2 inhibitor with IC₅₀ values of 22 nM and 65 nM, respectively. It suppresses phosphorylation of 4E-BP1, S6K1, and AKT, showing antitumor efficacy in xenograft models .
- PP1 (1-(1,1-dimethylethyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) : Src kinase inhibitor with neuroprotective effects in spinal cord injury models, reducing edema and inflammation .
Antiviral Potential
- N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine : Identified as a SARS-CoV-2 Mpro inhibitor but exhibits mutagenicity in Ames tests .
Pharmacokinetic and Toxicity Profiles
Table 2: ADME/Toxicity Data
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